

An In-depth Technical Guide to the Molecular Structure of Trimethylsilyl-D-(+)-trehalose

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Trimethylsilyl-D-(+)-trehalose	
Cat. No.:	B1640652	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl-D-(+)-trehalose, specifically the fully derivatized octakis(trimethylsilyl) ether of D-(+)-trehalose, is a molecule of significant interest in various scientific domains, including proteomics, drug formulation, and materials science. This non-reducing disaccharide, where all hydroxyl groups of the parent D-(+)-trehalose molecule are replaced by trimethylsilyl (TMS) ethers, exhibits enhanced solubility in organic solvents and increased stability against hydrolysis compared to its unmodified counterpart. These properties make it a valuable tool in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the analysis of sugars, and as a protective agent for biomolecules in non-aqueous environments. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed protocol for its synthesis and characterization.

Molecular Structure and Properties

Trimethylsilyl-D-(+)-trehalose consists of two α -D-glucose units linked by an α,α -1,1-glycosidic bond. The key feature of this derivative is the replacement of all eight hydroxyl protons with trimethylsilyl groups (Si(CH₃)₃). This extensive silylation dramatically alters the molecule's polarity and reactivity.

Key Structural Identifiers:

- IUPAC Name: trimethyl-[[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane
- Chemical Formula: C36H86O11Si8[1][2][3]
- Molecular Weight: 919.75 g/mol [1][4]
- CAS Number: 42390-78-3[1][2]
- InChl Key: YQFZNYCPHIXROS-FSZCTWQYSA-N[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for octakis(trimethylsilyl)-D-(+)-trehalose. It is important to note that experimentally determined melting and boiling points are not readily available in the literature; the provided values are often predicted.

Property	Value	Unit	Source
Molecular Weight	919.75	g/mol	[1][4]
logP (Octanol/Water Partition Coefficient)	9.476	[4] (Predicted)	
Non-polar Retention Index (GC)	2714.60 - 2733.00	[4][5]	
¹H NMR	See Characterization Section	ppm	
¹³ C NMR	See Characterization Section	ppm	
Mass Spectrometry (EI)	See Characterization Section	m/z	[1]

Experimental Protocols Synthesis of Octakis(trimethylsilyl)-D-(+)-trehalose

This protocol describes a general method for the complete silylation of D-(+)-trehalose.

Materials:

- D-(+)-Trehalose dihydrate
- Anhydrous Pyridine
- Hexamethyldisilazane (HMDS)
- Trimethylchlorosilane (TMCS)
- Anhydrous Toluene
- Methanol
- Round-bottom flask

- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Condenser
- Rotary evaporator
- High-vacuum pump

Procedure:

- Drying of Trehalose: Accurately weigh D-(+)-trehalose dihydrate into a round-bottom flask. To remove the water of hydration and any residual moisture, co-evaporate with anhydrous toluene (3 x 20 mL) using a rotary evaporator. Dry the flask under high vacuum for at least 4 hours.
- Silylation Reaction: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous pyridine to the dried trehalose. Stir the mixture until the trehalose is fully dissolved.
- Cool the solution in an ice bath. Slowly add hexamethyldisilazane (HMDS) followed by the dropwise addition of trimethylchlorosilane (TMCS). A white precipitate of ammonium chloride will form.
- Remove the flask from the ice bath and allow it to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and stir for 4-6 hours to ensure complete silylation.
- Work-up and Purification: Cool the reaction mixture to room temperature. Add anhydrous toluene to dilute the mixture and then filter to remove the ammonium chloride precipitate.
- Wash the filtrate with cold, dilute hydrochloric acid (to remove pyridine) and then with a
 saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over
 anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

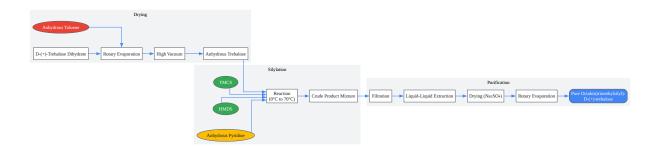
• The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure octakis(trimethylsilyl)-D-(+)-trehalose as a colorless oil or a white solid.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific published spectra for the fully silylated compound are scarce, the expected NMR signals can be predicted based on the structure.

- ¹H NMR: The proton NMR spectrum is expected to show a large, sharp singlet around 0.1-0.2 ppm corresponding to the numerous protons of the trimethylsilyl groups (8 x 9H = 72H). The signals for the glucose ring protons will be shifted downfield compared to the parent trehalose and will appear in the region of 3.5-5.0 ppm.
- 13C NMR: The carbon NMR spectrum will show signals for the methyl carbons of the TMS groups at approximately 0-2 ppm. The signals for the glucose ring carbons will be found in the typical sugar region of the spectrum (60-100 ppm).


Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for silylated sugars.

Electron Ionization (EI) Mass Spectrum: The EI mass spectrum of octakis(trimethylsilyl)-D (+)-trehalose does not typically show the molecular ion peak (m/z 919.75) due to extensive
 fragmentation. A characteristic and abundant fragment ion is observed at m/z 361.[6][7] This
 ion corresponds to a six-carbon ring structure resulting from the cleavage of the glycosidic
 bond.[7] Other significant fragments arise from the loss of methyl groups and trimethylsilanol
 units.

Mandatory Visualization Synthesis Workflow of Octakis(trimethylsilyl)-D-(+)trehalose

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. D-(+)-Trehalose, octakis(trimethylsilyl) ether [webbook.nist.gov]
- 2. D-(+)-Trehalose, octakis(trimethylsilyl) ether [webbook.nist.gov]

- 3. α,α-trehalose, TMS [webbook.nist.gov]
- 4. chemeo.com [chemeo.com]
- 5. D-(+)-Trehalose, octakis(trimethylsilyl) ether [webbook.nist.gov]
- 6. Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Trimethylsilyl-D-(+)-trehalose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1640652#trimethylsilyl-d-trehalose-molecularstructure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com